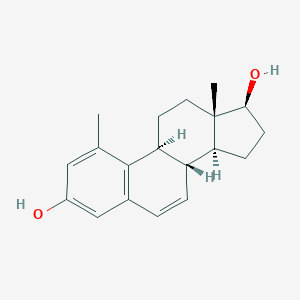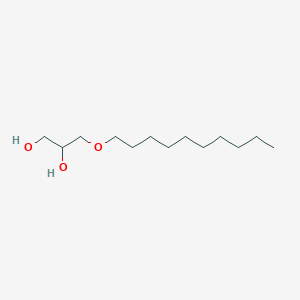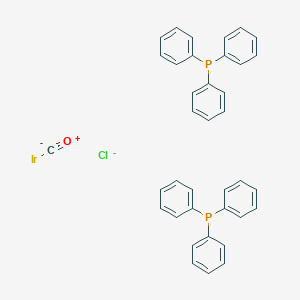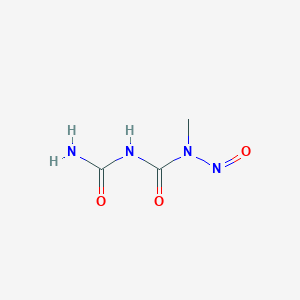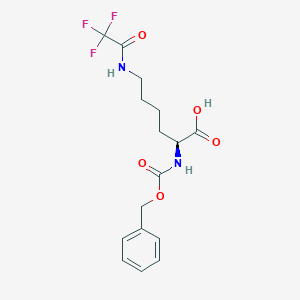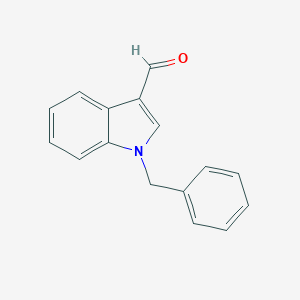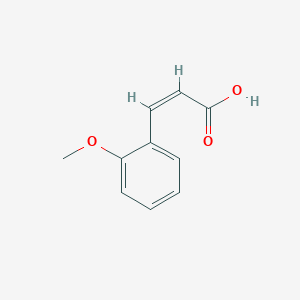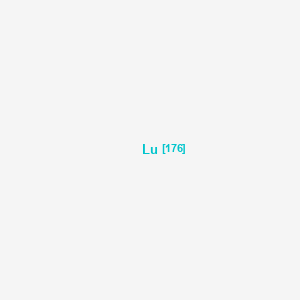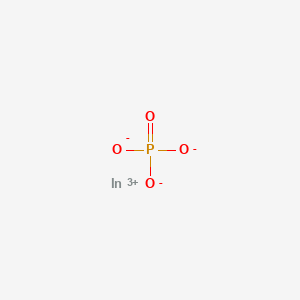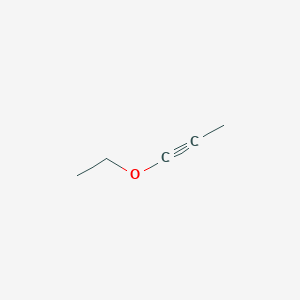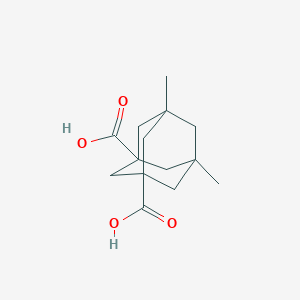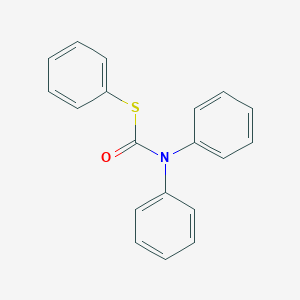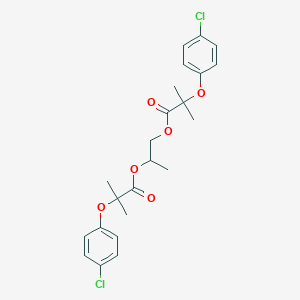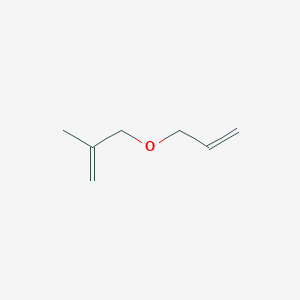![molecular formula C11H5NO2S B078148 Naphtho[2,3-d]thiazole-4,9-dione CAS No. 14770-63-9](/img/structure/B78148.png)
Naphtho[2,3-d]thiazole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a member of the thiazole family of compounds and has been extensively studied for its potential applications in cancer therapy, anti-inflammatory, and anti-microbial agents.
作用机制
The mechanism of action of naphtho[2,3-d]thiazole-4,9-dione is still not fully understood. However, it has been proposed that the compound exerts its biological activity through the modulation of various signaling pathways, including the p53 pathway, the MAPK pathway, and the NF-κB pathway. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
生化和生理效应
Naphtho[2,3-d]thiazole-4,9-dione has been shown to exhibit various biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells, inhibits the production of pro-inflammatory cytokines and chemokines in macrophages, and exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
实验室实验的优点和局限性
One of the main advantages of naphtho[2,3-d]thiazole-4,9-dione is its potent biological activity against various cancer cell lines, as well as its anti-inflammatory and anti-microbial activity. However, the compound has certain limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the concentration of the compound.
未来方向
There are several future directions for the research on naphtho[2,3-d]thiazole-4,9-dione. One of the main directions is the development of novel derivatives of the compound with enhanced biological activity and reduced toxicity. Another direction is the investigation of the mechanism of action of the compound in more detail, to identify new targets for cancer therapy and anti-inflammatory and anti-microbial agents. Finally, the potential applications of the compound in other fields, such as materials science and catalysis, can also be explored.
Conclusion
In conclusion, naphtho[2,3-d]thiazole-4,9-dione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It exhibits potent anti-proliferative activity against various cancer cell lines, as well as anti-inflammatory and anti-microbial activity. The compound exerts its biological activity through the modulation of various signaling pathways and the inhibition of various enzymes. Although the compound has certain limitations for lab experiments, its potential applications in cancer therapy, anti-inflammatory, and anti-microbial agents make it a promising candidate for further research.
合成方法
The synthesis of naphtho[2,3-d]thiazole-4,9-dione can be achieved through various methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with 1,4-naphthoquinone under acidic conditions. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. Other methods include the reaction of 2-aminothiophenol with 1,4-naphthoquinone in the presence of a catalyst such as copper acetate or iron(III) chloride.
科学研究应用
Naphtho[2,3-d]thiazole-4,9-dione has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound induces cell cycle arrest and apoptosis in cancer cells through the activation of various signaling pathways, including the p53 pathway and the MAPK pathway.
In addition to its anti-cancer activity, naphtho[2,3-d]thiazole-4,9-dione has also been investigated as an anti-inflammatory and anti-microbial agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and to exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria.
属性
CAS 编号 |
14770-63-9 |
|---|---|
产品名称 |
Naphtho[2,3-d]thiazole-4,9-dione |
分子式 |
C11H5NO2S |
分子量 |
215.23 g/mol |
IUPAC 名称 |
benzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C11H5NO2S/c13-9-6-3-1-2-4-7(6)10(14)11-8(9)12-5-15-11/h1-5H |
InChI 键 |
YSARSOPNCPYXJI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=N3 |
同义词 |
Naphtho[2,3-d]thiazole-4,9-dione (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



